EPO

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

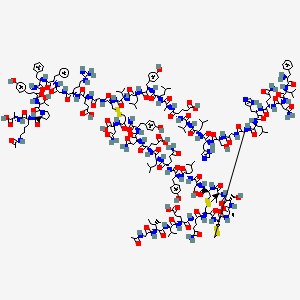

Erythropoietin is a glycoprotein hormone produced primarily by the kidneys in response to hypoxia (low oxygen levels). It plays a crucial role in the regulation of red blood cell production (erythropoiesis) by stimulating the differentiation and proliferation of erythroid progenitor cells in the bone marrow . Erythropoietin is composed of 165 amino acids and has a molecular weight of approximately 30.4 kDa .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The production of recombinant human erythropoietin involves the use of mammalian cell cultures, typically Chinese hamster ovary (CHO) cells, which are genetically engineered to express the erythropoietin gene . The process includes the following steps:

Gene Cloning: The erythropoietin gene is cloned into an expression vector.

Transfection: The vector is introduced into CHO cells.

Selection: Transfected cells are selected for high erythropoietin production.

Cultivation: Selected cells are cultivated in bioreactors under controlled conditions.

Purification: Erythropoietin is purified from the culture medium using chromatography techniques.

Industrial Production Methods

Industrial production of erythropoietin follows similar steps but on a larger scale. Bioreactors with capacities ranging from several liters to thousands of liters are used to cultivate the CHO cells. The purification process involves multiple chromatography steps to ensure high purity and activity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Erythropoietin undergoes several types of chemical reactions, including:

Glycosylation: Addition of carbohydrate moieties to specific asparagine residues.

Oxidation: Oxidation of methionine residues can occur, affecting the stability and activity of erythropoietin.

Reduction: Reduction of disulfide bonds can lead to the denaturation of the protein.

Common Reagents and Conditions

Glycosylation: Enzymes such as glycosyltransferases are used in the glycosylation process.

Oxidation: Oxidizing agents like hydrogen peroxide can induce oxidation.

Reduction: Reducing agents like dithiothreitol (DTT) are used to reduce disulfide bonds.

Major Products Formed

Glycosylated Erythropoietin: The addition of carbohydrate chains increases the stability and half-life of erythropoietin in the bloodstream.

Oxidized Erythropoietin: Oxidation can lead to the formation of inactive or less active forms of erythropoietin.

Reduced Erythropoietin: Reduction can result in the loss of the protein’s tertiary structure and function.

Applications De Recherche Scientifique

Erythropoietin has a wide range of applications in scientific research, including:

Chemistry: Used as a model protein for studying glycosylation and protein folding.

Industry: Employed in the production of recombinant proteins and as a therapeutic agent.

Mécanisme D'action

Erythropoietin exerts its effects by binding to the erythropoietin receptor (EPO-R) on the surface of erythroid progenitor cells. This binding triggers a conformational change in the receptor, leading to the activation of intracellular signal transduction pathways, including the JAK2/STAT5, PI3K/AKT, and MAPK pathways . These pathways promote the survival, proliferation, and differentiation of erythroid progenitor cells, ultimately increasing red blood cell production .

Comparaison Avec Des Composés Similaires

Erythropoietin can be compared with other erythropoiesis-stimulating agents (ESAs) such as darbepoetin alfa and continuous erythropoietin receptor activator (CERA) . These compounds have similar structures and functions but differ in their pharmacokinetic properties and clinical applications:

Darbepoetin Alfa: Has additional glycosylation sites, resulting in a longer half-life compared to erythropoietin.

Continuous Erythropoietin Receptor Activator (CERA): Pegylated form of erythropoietin with an extended half-life and reduced dosing frequency.

Erythropoietin is unique in its specific role in erythropoiesis and its broad range of applications in medicine and research.

Propriétés

Numéro CAS |

11096-26-7 |

|---|---|

Formule moléculaire |

NULL |

Poids moléculaire |

0 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[2.2.1]hept-5-en-2-ylmethanol](/img/structure/B1172511.png)